molecular formula C24H31NO3 B4725225 [1-[2-(allyloxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol

[1-[2-(allyloxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol

Cat. No. B4725225
M. Wt: 381.5 g/mol
InChI Key: RKVLWPQWFUIKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[2-(allyloxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol is a chemical compound that belongs to the class of opioids. It is commonly known as BU08028 and was first synthesized in 2005 by researchers at the University of North Carolina. Since then, it has gained significant attention in the scientific community due to its potential applications in the field of pain management.

Mechanism of Action

BU08028 works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates a signaling pathway that results in the inhibition of pain transmission. Additionally, BU08028 has been shown to activate a different signaling pathway that is involved in the regulation of mood and reward.
Biochemical and Physiological Effects
BU08028 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain in animal models without causing respiratory depression or addiction. Additionally, BU08028 has been shown to have antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

BU08028 has a number of advantages for use in lab experiments. It has a high affinity for the mu-opioid receptor and has been shown to be effective in reducing pain in animal models. Additionally, it has a lower risk of addiction and respiratory depression compared to other opioids. However, BU08028 is still in the early stages of development and more research is needed to fully understand its potential applications.

Future Directions

There are a number of future directions for research on BU08028. One potential application is in the treatment of chronic pain. BU08028 has been shown to be effective in reducing pain in animal models and may have potential as a non-addictive pain medication. Additionally, BU08028 has been shown to have antidepressant-like effects and may have potential as a treatment for depression. Finally, more research is needed to fully understand the biochemical and physiological effects of BU08028 and its potential applications in other areas of medicine.

Scientific Research Applications

BU08028 has been extensively studied for its potential use in pain management. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain. Additionally, BU08028 has been shown to have a lower risk of addiction and respiratory depression compared to other opioids such as morphine.

properties

IUPAC Name

[4-(2-phenoxyethyl)-1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3/c1-2-17-28-23-11-7-6-8-21(23)19-25-15-12-24(20-26,13-16-25)14-18-27-22-9-4-3-5-10-22/h2-11,26H,1,12-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVLWPQWFUIKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN2CCC(CC2)(CCOC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-[2-(allyloxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol
Reactant of Route 2
Reactant of Route 2
[1-[2-(allyloxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol
Reactant of Route 3
Reactant of Route 3
[1-[2-(allyloxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol
Reactant of Route 4
Reactant of Route 4
[1-[2-(allyloxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol
Reactant of Route 5
[1-[2-(allyloxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol
Reactant of Route 6
Reactant of Route 6
[1-[2-(allyloxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.